4-chloro-N-(3-chloro-4-methylphenyl)-2-nitrobenzamide
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Overview
Description
4-Chloro-N-(3-chloro-4-methylphenyl)-2-nitrobenzamide is a chemical compound with the following structure:
C13H11ClN2O3S
This compound belongs to the class of benzamides and contains both chlorine and nitro functional groups. It is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes:: The synthetic route to prepare 4-chloro-N-(3-chloro-4-methylphenyl)-2-nitrobenzamide involves the reaction of 4-chloro-3-methylphenol with 3-chloro-4-methylaniline, followed by nitration of the resulting intermediate. The detailed steps include:
Acylation Reaction:
Industrial Production:: Industrial production methods for this compound may involve large-scale batch processes or continuous flow reactions. specific details regarding industrial-scale synthesis are proprietary and may not be readily available.
Chemical Reactions Analysis
4-Chloro-N-(3-chloro-4-methylphenyl)-2-nitrobenzamide can undergo various chemical reactions:
Reduction: Reduction of the nitro group to an amino group using reducing agents like tin and hydrochloric acid.
Substitution: Substitution reactions at the chlorine atoms with nucleophiles.
Hydrolysis: Hydrolysis of the amide bond under acidic or basic conditions.
Major products formed from these reactions include the corresponding amino compound and hydrolyzed derivatives.
Scientific Research Applications
Chemistry::
- Used as a building block in the synthesis of other organic compounds.
- Investigated for its reactivity in various chemical transformations.
- Potential applications in drug discovery due to its structural features.
- May exhibit biological activity (e.g., antimicrobial, anti-inflammatory) that warrants further study.
- Used in the production of specialty chemicals and pharmaceutical intermediates.
Mechanism of Action
The exact mechanism of action for 4-chloro-N-(3-chloro-4-methylphenyl)-2-nitrobenzamide remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Properties
Molecular Formula |
C14H10Cl2N2O3 |
---|---|
Molecular Weight |
325.1 g/mol |
IUPAC Name |
4-chloro-N-(3-chloro-4-methylphenyl)-2-nitrobenzamide |
InChI |
InChI=1S/C14H10Cl2N2O3/c1-8-2-4-10(7-12(8)16)17-14(19)11-5-3-9(15)6-13(11)18(20)21/h2-7H,1H3,(H,17,19) |
InChI Key |
VRAVNXMKRLLZCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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